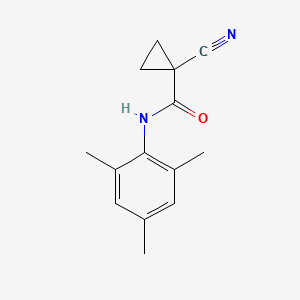

1-ciano-N-mesitiloxiciclopropanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyano-N-mesitylcyclopropanecarboxamide is a novel cyclopropane derivative characterized by its unique structural motif.

Aplicaciones Científicas De Investigación

1-cyano-N-mesitylcyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials with unique properties

Mecanismo De Acción

Target of Action

1-Cyano-N-mesitylcyclopropanecarboxamide, also known as 1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide, is a derivative of N-cyanoacetamides . N-cyanoacetamides are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets results in the formation of biologically active novel heterocyclic moieties .

Biochemical Pathways

The biochemical pathways affected by 1-cyano-N-mesitylcyclopropanecarboxamide involve the synthesis of various organic heterocycles . The compound’s mode of action leads to the formation of these heterocycles, which can have diverse biological activities .

Pharmacokinetics

The compound is soluble in chloroform and methanol to some extent , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action of 1-cyano-N-mesitylcyclopropanecarboxamide can be influenced by various environmental factors. For instance, the compound’s synthesis often involves different reaction conditions . Furthermore, the compound’s thermal stability can be influenced by the presence of impurities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-mesitylcyclopropanecarboxamide typically involves the reaction of mesitylamine with cyanoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

1-cyano-N-mesitylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides

Comparación Con Compuestos Similares

Similar Compounds

1-cyano-N-p-tolylcyclopropanecarboxamide: Similar in structure but with a p-tolyl group instead of a mesityl group.

N-cyano-N-phenyl-p-toluenesulfonamide: Another cyano compound with different substituents.

Uniqueness

1-cyano-N-mesitylcyclopropanecarboxamide is unique due to its mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

1-Cyano-N-mesitylcyclopropanecarboxamide, also known as NDT9513727, is a compound that has garnered attention due to its biological activity, particularly as an inverse agonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1). This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.

The primary target of 1-cyano-N-mesitylcyclopropanecarboxamide is C5aR1 , a G-protein-coupled receptor involved in inflammatory responses. The compound functions as a non-peptide inverse agonist , which means it can inhibit the receptor's activity even in the absence of its natural ligand, C5a. This action leads to the suppression of pro-inflammatory effects associated with C5a, which is crucial in various pathological conditions such as autoimmune diseases and chronic inflammatory disorders.

Pharmacokinetics

1-Cyano-N-mesitylcyclopropanecarboxamide is characterized by:

- Oral Bioavailability : The compound is designed for effective oral administration.

- Selectivity : It selectively targets C5aR1 without significantly affecting other receptors.

- Potency : Demonstrates strong inhibitory effects on C5a-induced signaling pathways, which are pivotal in inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-cyano-N-mesitylcyclopropanecarboxamide:

- Anti-inflammatory Effects : A study indicated that treatment with NDT9513727 significantly reduced markers of inflammation in animal models of rheumatoid arthritis. The compound decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.

- Cancer Research : Preliminary research has shown that this compound may inhibit tumor growth in specific cancer models by modulating immune responses. For instance, it has been observed to enhance the efficacy of certain chemotherapeutic agents by reducing tumor-associated inflammation .

- Neuroprotection : Another area of interest is its neuroprotective effects. Research indicates that 1-cyano-N-mesitylcyclopropanecarboxamide may offer protection against neuroinflammation in models of neurodegenerative diseases, potentially providing a new avenue for therapeutic intervention .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJKQHRUAOJWMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.